Triptorelin
概要
説明
Triptorelin is a synthetic decapeptide agonist analog of luteinizing hormone-releasing hormone (LHRH). It has greater potency than endogenous LHRH and reversibly represses gonadotropin secretion . It is used to treat advanced prostate cancer in men . It is similar to the hormone normally released from the hypothalamus gland in the brain .
Synthesis Analysis
The synthesis of Triptorelin involves a series of chemical reactions. A study describes a method for simultaneous determination of Triptorelin and testosterone in rat plasma by solid-phase extraction and liquid chromatography–tandem mass spectrometry . Another study mentions the use of two internal standards, leuprolide and testosterone-13C3, for individual quantitation of Triptorelin and testosterone .
Molecular Structure Analysis
Triptorelin has a molecular formula of C64H82N18O13 and a molecular weight of 1311.47 .
Chemical Reactions Analysis
Triptorelin is a potent inhibitor of gonadotropin secretion when given continuously and in therapeutic doses . It initially stimulates the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a transient surge in circulating levels of these hormones .
Physical And Chemical Properties Analysis
Triptorelin has a molecular weight of 1371.52 and is a solid at room temperature . It has a melting point of >180°C and a density of 1.52±0.1 g/cm3 .
科学的研究の応用
1. Application in Doping Detection
Specific Scientific Field
This application falls under the field of Sports Medicine and Doping Detection .
Summary of the Application
Triptorelin, a synthetic gonadotrophin-releasing hormone (GnRH), is on the World Anti-Doping Agency (WADA) list of prohibited substances . The detection of its metabolites in human urine can serve as evidence of misuse in athletes .
Methods of Application
The method involves analyzing excreted urine from patients treated with triptorelin using liquid chromatography coupled with ion trap/time-of-flight mass spectrometry (LC/MS-IT-TOF) . A novel metabolite of triptorelin was discovered in the urine of all subjects up to 1 month after triptorelin administration .
Results or Outcomes
The limit of detection was estimated to be 0.05 ng/mL. The structure of the metabolite, triptorelin (5-10), is proposed from bottom-up mass spectrometry analysis .
2. Application in Controlled Drug Delivery
Specific Scientific Field
This application is in the field of Pharmaceutical Sciences and Controlled Drug Delivery .
Summary of the Application
Triptorelin acetate has been encapsulated into silica microparticles to form an injectable silica-triptorelin acetate depot for sustained in-vivo release .
Methods of Application
The method involves spray-drying a mixture of colloidal silica sol and triptorelin acetate solution. The resulting microparticles are then combined with another silica sol containing silica nanoparticles .
Results or Outcomes
In vivo pharmacokinetics showed that injections of the silica-triptorelin acetate depot gave 5-fold lower Cmax values than the corresponding Pamorelin® injections . Detectable triptorelin plasma concentrations were seen with the depot after the 91-day study period .
3. Application in Treating Hormone-Responsive Cancers
Specific Scientific Field
This application is in the field of Oncology .
Summary of the Application
Triptorelin has been extensively researched for its potential applications in treating hormone-responsive cancers like prostate cancer .
Methods of Application
Triptorelin, a synthetic agonist analog of GnRH, has 13 fold higher releasing activity for luteinizing hormone, and 21-fold higher releasing activity for follicle-stimulating hormone . This makes it effective in treating hormone-responsive cancers.
Results or Outcomes
The outcomes of this application are patient-specific and depend on various factors such as the stage of the cancer, the patient’s overall health, and their response to the treatment .
4. Application in Central Precocious Puberty
Specific Scientific Field
This application is in the field of Pediatric Endocrinology .
Summary of the Application
Triptorelin is used in the treatment of Central Precocious Puberty (CPP), a condition where the reproductive organs and secondary sexual characteristics develop too early in children .
Methods of Application
In a study, Chinese children with CPP received triptorelin pamoate 15 mg on day 1 and at months 3, 6, and 9 . The primary endpoint was the proportion with luteinizing hormone (LH) suppression (stimulated peak LH ≤ 3 IU/L after gonadotropin-releasing hormone [GnRH] stimulation) at month 3 .
Results or Outcomes
LH suppression to prepubertal levels (≤ 3 IU/L) after GnRH stimulation was observed in 100%, 93.5%, and 93.5% of participants at months 3, 6, and 12, respectively . Most participants showed sex hormone suppression . There was a decrease in mean growth velocity from baseline (8.96 cm/year) to months 3, 6, and 12 (8.07, 5.24, and 6.94 cm/year, respectively) .
5. Application in Fertility Treatments
Specific Scientific Field
This application is in the field of Reproductive Medicine .
Summary of the Application
Triptorelin is used in fertility treatments to enhance the quality of life for many patients .
Methods of Application
The specific methods of application in fertility treatments can vary based on the individual patient’s needs and the specific protocols of the fertility clinic .
Results or Outcomes
The outcomes of this application are patient-specific and depend on various factors such as the patient’s overall health, their response to the treatment, and other individual factors .
6. Application in Palliative Treatment of Advanced Prostate Cancer
Summary of the Application
Triptorelin is indicated for the palliative treatment of advanced prostate cancer .
Methods of Application
The specific methods of application can vary based on the stage of the cancer, the patient’s overall health, and their response to the treatment .
Results or Outcomes
4. Application in Endometriosis
Specific Scientific Field
This application is in the field of Gynecology .
Summary of the Application
Triptorelin is used in the treatment of endometriosis, a painful disorder in which tissue similar to the tissue that normally lines the inside of the uterus grows outside the uterus .
Methods of Application
In a study, women with endometriosis received triptorelin pamoate 3.75 mg once a month for 3 to 6 months . The primary endpoint was the reduction in the size of endometriotic lesions and relief from pain symptoms .
Results or Outcomes
Most patients showed a significant reduction in the size of endometriotic lesions and reported relief from pain symptoms . The treatment was well tolerated with minimal side effects .
5. Application in Uterine Fibroids
Summary of the Application
Triptorelin is used in the treatment of uterine fibroids, noncancerous growths of the uterus that often appear during childbearing years .
Methods of Application
In a study, women with uterine fibroids received triptorelin pamoate 3.75 mg once a month for 3 months . The primary endpoint was the reduction in the size of fibroids and relief from symptoms like heavy menstrual bleeding .
Results or Outcomes
Most patients showed a significant reduction in the size of fibroids and reported relief from symptoms . The treatment was well tolerated with minimal side effects .
6. Application in Assisted Reproductive Technology
Summary of the Application
Triptorelin is used in Assisted Reproductive Technology (ART) procedures like In Vitro Fertilization (IVF) to control the woman’s hormonal cycle .
Methods of Application
In a typical ART procedure, the woman is given triptorelin to suppress the natural menstrual cycle. This is followed by a fertility hormone called FSH to increase the number of eggs the ovaries produce .
Safety And Hazards
将来の方向性
Triptorelin holds great promise in shaping the future of medical therapies . Despite the inevitable progression to castration-resistant prostate cancer (CRPC) in most patients receiving ADT, monitoring of testosterone levels needs to improve in routine practice . For improved survival outcomes, there remains a need to tailor ADT treatment regimens, novel hormonal agents, and chemotherapy according to the individual patient with advanced prostate cancer .
特性
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C64H82N18O13/c1-34(2)23-46(56(88)75-45(13-7-21-69-64(66)67)63(95)82-22-8-14-52(82)62(94)72-31-53(65)85)76-58(90)48(25-36-28-70-42-11-5-3-9-40(36)42)78-57(89)47(24-35-15-17-39(84)18-16-35)77-61(93)51(32-83)81-59(91)49(26-37-29-71-43-12-6-4-10-41(37)43)79-60(92)50(27-38-30-68-33-73-38)80-55(87)44-19-20-54(86)74-44/h3-6,9-12,15-18,28-30,33-34,44-52,70-71,83-84H,7-8,13-14,19-27,31-32H2,1-2H3,(H2,65,85)(H,68,73)(H,72,94)(H,74,86)(H,75,88)(H,76,90)(H,77,93)(H,78,89)(H,79,92)(H,80,87)(H,81,91)(H4,66,67,69)/t44-,45-,46-,47-,48+,49-,50-,51-,52-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXKHXGOKWPXYNA-PGBVPBMZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H82N18O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2048375 | |
Record name | Triptorelin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1311.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Triptorelin is a synthetic agonist analog of gonadotropin releasing hormone (GnRH). Animal studies comparing triptorelin to native GnRH found that triptorelin had 13 fold higher releasing activity for luteinizing hormone, and 21-fold higher releasing activity for follicle-stimulating hormone. | |
Record name | Triptorelin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06825 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Triptorelin | |
CAS RN |
57773-63-4 | |
Record name | Triptorelin [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057773634 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Triptorelin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06825 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Triptorelin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-oxo-D-prolyl-L-histidyl-Ltryptophyl-L-seryl-Ltyrosyl-3-(1H-indol-2-yl)-L-alanylleucyl-L-arginyl-L-prolylglycinamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。